Éconazole nitrate

Vue d'ensemble

Description

Le nitrate d'éconazole est un antifongique à large spectre appartenant à la classe des imidazolés. Il est principalement utilisé pour traiter diverses infections fongiques, notamment le pied d'athlète (tinea pedis), la teigne inguinale (tinea cruris), la teigne (tinea corporis) et les infections à levures de la peau . Le nitrate d'éconazole agit en inhibant la croissance des champignons, ce qui en fait un traitement efficace contre les dermatophytes et les infections à levures.

Applications De Recherche Scientifique

Econazole nitrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Medicine: Widely used in the treatment of fungal infections, both topically and systemically.

Industry: Utilized in the formulation of antifungal creams, gels, and sprays for over-the-counter and prescription use

Mécanisme D'action

Target of Action

Econazole nitrate is a broad-spectrum antifungal agent . Its primary target is the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Econazole nitrate interacts with its target, the 14-α demethylase enzyme, inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to increased cellular permeability and causing leakage of cellular contents .

Biochemical Pathways

The primary biochemical pathway affected by econazole nitrate is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, econazole nitrate prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death . Additionally, econazole nitrate has been shown to inhibit the PI3K/AKT signaling pathway, which plays a pivotal role in many cellular processes .

Pharmacokinetics

Econazole nitrate is primarily used topically, and its absorption through the skin is less than 10% . It is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in urine and feces . The time to peak for the foam formulation of econazole nitrate is approximately 6.8 ± 5.1 hours .

Result of Action

The inhibition of ergosterol synthesis by econazole nitrate leads to increased cellular permeability in fungal cells, causing leakage of cellular contents and ultimately cell death . In addition, econazole nitrate has been shown to have significant cytotoxic activity, inhibiting cell growth and promoting apoptosis in certain cancer cell lines .

Action Environment

The action of econazole nitrate can be influenced by environmental factors such as pH. For example, econazole nitrate is present as a cation only at a more acidic pH, at which point its membrane penetration, absorption, and antimicrobial activity are reduced . Furthermore, the physical properties of a substance, including econazole nitrate, can have a strong influence on its therapeutic applicability .

Analyse Biochimique

Biochemical Properties

Econazole Nitrate interacts with various enzymes and proteins. It primarily interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis inhibition by Econazole Nitrate results in increased cellular permeability causing leakage of cellular contents .

Cellular Effects

Econazole Nitrate has a significant impact on various types of cells and cellular processes. It influences cell function by increasing cellular permeability, which leads to leakage of cellular contents . This leakage disrupts normal cell function and can lead to cell death, particularly in fungal cells .

Molecular Mechanism

Econazole Nitrate exerts its effects at the molecular level primarily through its interaction with the cytochrome P-450 enzyme, 14-α demethylase . By inhibiting this enzyme, Econazole Nitrate prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to increased cellular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Econazole Nitrate have been observed to change over time. For instance, by increasing the concentration of Carbopol® 940, the in vitro release profile of Econazole Nitrate significantly decreased . This indicates that the drug’s effects can be controlled and sustained over time in a laboratory setting .

Dosage Effects in Animal Models

In animal models, the effects of Econazole Nitrate vary with different dosages. For instance, in mice, rats, guinea pigs, and dogs, the oral LD50 values were found to be 462, 668, 272, and >160 mg/kg, respectively . This suggests that the effects of Econazole Nitrate can be dose-dependent in animal models.

Metabolic Pathways

Econazole Nitrate is involved in the metabolic pathway that converts lanosterol to ergosterol . By inhibiting the enzyme 14-α demethylase, Econazole Nitrate disrupts this pathway, leading to increased cellular permeability and potential cell death .

Transport and Distribution

It is known that Econazole Nitrate is used topically and is therefore likely to be distributed in the tissues of the skin where it is applied .

Subcellular Localization

Given its mechanism of action, it is likely that Econazole Nitrate interacts with enzymes in the cell membrane, particularly in fungal cells .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le nitrate d'éconazole est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'imidazole avec le 1-(2,4-dichlorophényl)-2-(4-chlorophényl)éthanol en présence d'une base. Le produit résultant est ensuite traité avec de l'acide nitrique pour former le nitrate d'éconazole .

Méthodes de Production Industrielle : En milieu industriel, le nitrate d'éconazole est produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles, telles que la température, la pression et le pH, afin de garantir un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées, telles que la cristallisation et la filtration, est essentielle pour obtenir du nitrate d'éconazole adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le nitrate d'éconazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le nitrate d'éconazole peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle imidazole.

Substitution : Des réactions de substitution peuvent se produire sur les cycles aromatiques, conduisant à différents dérivés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions d'halogénation et de nitration sont réalisées à l'aide de réactifs tels que le chlore et l'acide nitrique.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du nitrate d'éconazole, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

Le nitrate d'éconazole a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés imidazolés.

Biologie : Enquête sur ses propriétés antifongiques et ses effets sur les membranes cellulaires fongiques.

Médecine : Largement utilisé dans le traitement des infections fongiques, à la fois par voie topique et systémique.

Industrie : Utilisé dans la formulation de crèmes, de gels et de vaporisateurs antifongiques pour une utilisation en vente libre et sur ordonnance

5. Mécanisme d'Action

Le nitrate d'éconazole exerce ses effets antifongiques en inhibant l'enzyme 14-α déméthylase, une enzyme du cytochrome P-450 nécessaire à la conversion du lanostérol en ergostérol. L'ergostérol est un composant essentiel de la membrane cellulaire fongique, et son inhibition entraîne une augmentation de la perméabilité cellulaire et une fuite du contenu cellulaire, entraînant finalement la mort des cellules fongiques .

Composés Similaires :

- Fluconazole

- Kétoconazole

- Itraconazole

- Clotrimazole

Comparaison : Le nitrate d'éconazole est unique parmi ses pairs en raison de son activité à large spectre et de sa capacité à être utilisé à la fois par voie topique et systémique. Alors que le fluconazole et l'itraconazole sont principalement utilisés par voie systémique, le nitrate d'éconazole et le clotrimazole sont plus souvent utilisés pour des applications topiques. L'efficacité du nitrate d'éconazole contre une large gamme d'espèces fongiques, y compris les dermatophytes et les levures, en fait un antifongique polyvalent .

Comparaison Avec Des Composés Similaires

- Fluconazole

- Ketoconazole

- Itraconazole

- Clotrimazole

Comparison: Econazole nitrate is unique among its peers due to its broad-spectrum activity and its ability to be used both topically and systemically. While fluconazole and itraconazole are primarily used systemically, econazole nitrate and clotrimazole are more commonly used for topical applications. Econazole nitrate’s effectiveness against a wide range of fungal species, including dermatophytes and yeasts, makes it a versatile antifungal agent .

Propriétés

IUPAC Name |

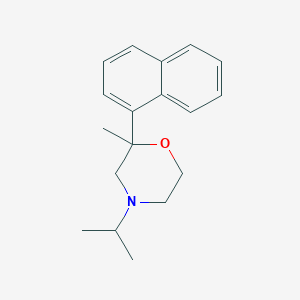

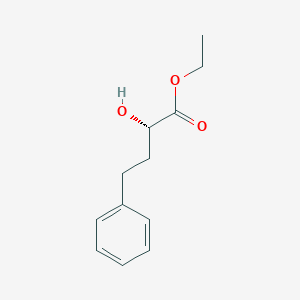

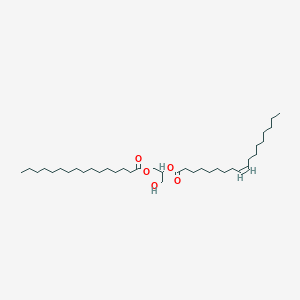

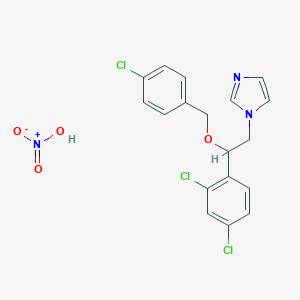

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24169-02-6, 68797-31-9 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Econazole Nitrate is an imidazole antifungal agent that works primarily by inhibiting the biosynthesis of ergosterol. [, ] Ergosterol is a critical component of fungal cell membranes, and its depletion disrupts membrane integrity and function. [, ] This leads to increased permeability, leakage of essential intracellular components, and ultimately fungal cell death. [, ]

A: Yes, research suggests that Econazole Nitrate can also inhibit the biosynthesis of triglycerides and phospholipids in fungal cells. [] Additionally, it may interfere with oxidative and peroxidative enzyme activity, potentially contributing to cellular necrosis. []

A: The molecular formula of Econazole Nitrate is C18H15Cl3N2O•HNO3, and its molecular weight is 444.7 g/mol. []

A: Yes, studies have used techniques like infrared (IR) spectroscopy to characterize Econazole Nitrate. [] IR spectral analysis can confirm the identity of the compound by comparing it to reference standards.

A: Studies show that light can negatively impact the stability of Econazole Nitrate ophthalmic ointments. [] Storing such formulations in dark containers is recommended to minimize degradation. []

A: Econazole Nitrate's primary mechanism of action revolves around inhibiting fungal enzymes involved in ergosterol synthesis. [, ] It is not typically recognized for possessing catalytic properties in the traditional sense of catalyzing chemical reactions.

ANone: While the provided research doesn't delve into specific computational modeling of Econazole Nitrate, these techniques could be valuable in further understanding its interactions with target enzymes, optimizing formulations, and exploring potential derivatives with enhanced activity.

A: While the type of container did not significantly impact the stability of Econazole Nitrate ophthalmic ointments in one study, light exposure was identified as a crucial factor. [] It's generally advisable to consider packaging that provides adequate protection from light and moisture to preserve drug stability.

A: Studies using excised minipig skin in Franz diffusion cells revealed that the percutaneous absorption of Econazole Nitrate from a cream formulation was relatively low, with approximately 5% of the drug penetrating through the skin and reaching the receptor compartment. [] This suggests that the majority of the drug remains localized in the skin layers, which is desirable for topical treatment of fungal infections.

A: In a study involving 22 patients with tinea pedis, topical application of Econazole Nitrate cream for 28 days resulted in an 86% cure rate. [, ] This highlights the effectiveness of Econazole Nitrate in treating this common fungal infection. [, ]

A: Yes, research suggests that Econazole Nitrate is effective in treating a range of fungal infections, including:* Tinea corporis and cruris: Clinical trials demonstrated that an Econazole Nitrate and Triamcinolone Acetonide cream was more effective than Econazole Nitrate cream alone in treating these conditions. [] The combination therapy provided faster symptom relief, a shorter treatment duration, and a higher overall efficacy. []* Tinea versicolor: A study comparing Econazole Nitrate 1% cream to a placebo in 126 patients with tinea versicolor found that 97% of the Econazole Nitrate group achieved excellent or partial responses, compared to 62% in the placebo group. [] This significant difference highlights the efficacy of Econazole Nitrate in treating this fungal skin infection. []* Pityriasis capitis (dandruff): Research suggests that Econazole Nitrate is effective in treating dandruff, particularly in cases associated with the presence of the yeast Malassezia globosa (previously known as Pityrosporum ovale). []

A: Yes, several in vitro studies have demonstrated the effectiveness of Econazole Nitrate against various fungal species. Notably, it shows potent activity against Candida albicans and Aspergillus fumigatus. [, , ] These findings support the use of Econazole Nitrate in treating a broad spectrum of fungal infections.

A: Researchers have employed various animal models to evaluate the effectiveness of Econazole Nitrate. One study used a rabbit model of Candida albicans vaginitis to demonstrate the drug's ability to inhibit fungal growth, reduce inflammation, and promote the recovery of vaginal mucosal tissue. [] This highlights the potential of Econazole Nitrate in treating vaginal candidiasis.

ANone: Several drug delivery approaches have been investigated to improve the targeting and efficacy of Econazole Nitrate, particularly for topical and transdermal applications. These include:

- Nanoparticles: Encapsulating Econazole Nitrate in nanoparticles, as explored for ocular delivery, aims to enhance drug penetration into target tissues and improve its bioavailability. []

- Transethosomes: Transethosomes are specifically designed to improve drug delivery across the skin barrier. [] Loading Econazole Nitrate into these vesicles has shown promise in enhancing its transdermal permeation and retention, leading to improved antifungal activity. []

- Oleic Acid Vesicles: Similar to transethosomes, oleic acid vesicles offer a means to overcome the skin barrier and enhance drug delivery to deeper skin layers. [] This approach has demonstrated improved in vitro and in vivo antifungal activity compared to conventional formulations. []

ANone: Several analytical methods have been developed and validated for the accurate determination of Econazole Nitrate:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for separating and quantifying Econazole Nitrate in various matrices, including creams, ointments, and biological samples. [, , ] This method offers high sensitivity, selectivity, and reproducibility, making it suitable for quality control purposes.

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides a simpler and faster alternative for determining Econazole Nitrate content in some formulations, particularly when a single analyte is of interest. [, ] It relies on the absorbance of UV-Vis light by the analyte at specific wavelengths.

- Thin-Layer Chromatography (TLC): TLC, specifically high-performance TLC (HPTLC), is a versatile technique that allows for the separation and identification of Econazole Nitrate in pharmaceutical dosage forms. [] It is a cost-effective option for qualitative and semi-quantitative analysis.

- Third-Order Derivative Spectrometry: This specialized spectrophotometric method enhances the sensitivity and selectivity of Econazole Nitrate detection by resolving overlapping spectral bands. [, ] It proves valuable in analyzing complex samples where traditional spectrophotometry might be limited.

ANone: The research primarily focuses on the pharmaceutical and medical aspects of Econazole Nitrate, with limited information on its environmental impact and degradation pathways. Further studies are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

ANone: Researchers have explored several approaches to improve the solubility and dissolution rate of Econazole Nitrate, including:

- Cyclodextrin Inclusion Complexes: Forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated significant enhancement in Econazole Nitrate solubility. [] This strategy involves entrapping the drug molecule within the hydrophobic cavity of the cyclodextrin, increasing its apparent water solubility and potentially improving its bioavailability.

- Surfactants and Phospholipids: Studies have investigated the use of surfactants and phospholipids to enhance the solubility of Econazole Nitrate. [] These excipients can improve drug wettability and facilitate its dissolution in aqueous media.

A: Several studies emphasized the importance of method validation for ensuring the accuracy, precision, and reliability of analytical techniques used to quantify Econazole Nitrate in various samples. [, , ] These validation procedures typically involve assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantitation limit, following established guidelines like those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

A: The research underscores the significance of quality control measures for Econazole Nitrate formulations, ensuring their safety, efficacy, and consistency. [, , , ] Manufacturers adhere to strict quality standards throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures aim to deliver pharmaceutical products that consistently meet predefined quality attributes.

ANone: The provided research focuses primarily on Econazole Nitrate's antifungal activity and formulation aspects. Detailed investigations into its immunogenicity, potential for drug-transporter or drug-metabolizing enzyme interactions, and biocompatibility are not extensively covered within these studies.

ANone: Yes, several other antifungal medications are available, each with its own mechanism of action, spectrum of activity, and potential side effects. Some common alternatives include:

- Clotrimazole: One study directly compared the efficacy of Clotrimazole 1% solution to an Econazole Nitrate 1% and Triamcinolone Acetonide 0.1% cream in treating otomycosis (fungal ear infection). [] Interestingly, Clotrimazole showed a significantly higher resolution rate (88.23%) compared to the Econazole Nitrate combination (80.39%). []

- Ketoconazole: Research has compared the efficacy of Econazole Nitrate topical foam to Ketoconazole cream in managing interdigital tinea pedis. [, ] These studies provide insights into the relative effectiveness and patient preferences for these two antifungal options.

- Miconazole: Like Econazole, Miconazole is an imidazole antifungal agent. In vitro studies have compared the activity of these two agents, along with Ciclopirox olamine, against common ringworm fungi. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)